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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodopyridine

Cat. No.: B1401611 Get Quote

An In-depth Technical Guide to 2,6-Dibromo-4-iodopyridine: A Versatile Tri-functionalized

Heterocyclic Building Block

Abstract
2,6-Dibromo-4-iodopyridine is a strategically tri-halogenated heterocyclic compound of

significant interest to the chemical, pharmaceutical, and materials science sectors. Its value is

anchored in the differential reactivity of its halogen substituents, which permits a regioselective

and sequential functionalization strategy. The carbon-iodine bond at the C4 position is

substantially more susceptible to palladium-catalyzed cross-coupling than the carbon-bromine

bonds at the C2 and C6 positions. This intrinsic property establishes 2,6-Dibromo-4-
iodopyridine as an exceptional building block for the modular synthesis of complex 2,4,6-

trisubstituted pyridines, a scaffold prevalent in numerous biologically active molecules and

advanced materials.[1][2][3] This guide provides a comprehensive technical overview of its

chemical properties, reactivity principles, key synthetic applications, and detailed experimental

protocols for its use in research and development.

Core Chemical Identity and Properties
A precise understanding of the fundamental properties of a reagent is critical for its effective

and safe implementation in any synthetic workflow.

IUPAC Nomenclature and Identifiers
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IUPAC Name: 2,6-dibromo-4-iodopyridine[4][5]

CAS Number: 1160184-14-4[4][5][6][7]

Molecular Formula: C₅H₂Br₂IN[2][4][6][7]

Molecular Weight: 362.79 g/mol [2][4][6][7]

Chemical Structure
The structure consists of a pyridine ring substituted with bromine atoms at the 2 and 6 positions

and an iodine atom at the 4 position.

Figure 1. Chemical structure of 2,6-Dibromo-4-iodopyridine.

Physicochemical Properties
The physical and chemical data for 2,6-Dibromo-4-iodopyridine are summarized in the table

below. This information is essential for determining appropriate solvents, reaction

temperatures, and storage conditions.
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Property Value Source(s)

Appearance White to colorless powder [7]

Melting Point 180.7-181.6 °C (decomposes) [8]

Boiling Point (Predicted) 343.1 ± 42.0 °C [8]

Density (Predicted) 2.646 ± 0.06 g/cm³ [8]

Canonical SMILES C1=C(C=C(N=C1Br)Br)I [4][5]

InChI Key
RPLWQERFYBEHLW-

UHFFFAOYSA-N
[4][5]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2–8 °C
[2][8]

The Principle of Regioselective Reactivity
The synthetic utility of 2,6-Dibromo-4-iodopyridine is fundamentally derived from the

differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling

reactions, the rate of oxidative addition to the Pd(0) center follows the general trend: C-I > C-Br

> C-Cl. This hierarchy allows for the highly selective functionalization of the C4-I bond while

leaving the more robust C2-Br and C6-Br bonds intact for subsequent transformations under

potentially more forcing conditions.[1][3] This predictable regioselectivity is the cornerstone of

its application in modular synthesis, enabling the construction of complex, unsymmetrical

molecules from a single, versatile starting material.
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Diagram 1: Principle of differential halogen reactivity.

Synthetic Pathways and Considerations
While detailed, peer-reviewed protocols for the direct synthesis of 2,6-Dibromo-4-
iodopyridine are not widely published, a plausible route can be extrapolated from established

halogenation methodologies on pyridine scaffolds. A common strategy involves the direct

halogenation of a suitable precursor, such as 2,6-dibromopyridine. The following protocol is a

representative, non-validated procedure based on analogous transformations.

Representative Synthetic Protocol: Iodination of 2,6-
Dibromopyridine
This approach leverages an electrophilic iodination reaction, where the pyridine ring of 2,6-

dibromopyridine is activated towards substitution at the C4 position.

Materials:

2,6-Dibromopyridine[9]

N-Iodosuccinimide (NIS)
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Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

Nitrogen), add 2,6-dibromopyridine (1.0 eq.).

Acidification: Carefully add concentrated sulfuric acid with cooling (ice bath) to dissolve the

starting material.

Iodination: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq.) portion-wise to the stirred solution,

maintaining a low temperature.

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor

reaction progress by TLC or LC-MS.

Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then

cautiously neutralized with a saturated NaHCO₃ solution until effervescence ceases.

Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

Washing: Combine the organic layers and wash sequentially with saturated sodium

thiosulfate solution (to quench any remaining iodine), saturated NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the resulting crude solid by flash column chromatography on silica gel or

by recrystallization to yield 2,6-Dibromo-4-iodopyridine.

Reaction Phase

Work-up & Purification

Dissolve 2,6-Dibromopyridine
in H₂SO₄
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Pure 2,6-Dibromo-4-iodopyridine
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Diagram 2: General workflow for the synthesis of 2,6-Dibromo-4-iodopyridine.

Key Synthetic Transformations & Experimental
Protocols
The following protocols exemplify the regioselective functionalization of 2,6-Dibromo-4-
iodopyridine.

Suzuki-Miyaura Coupling at the C4-Position
This reaction is a robust method for forming carbon-carbon single bonds, which is critical for

elaborating the core scaffold.

Protocol:

Reaction Setup: In a Schlenk flask, combine 2,6-Dibromo-4-iodopyridine (1.0 eq.), the

desired aryl- or heteroarylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄

(0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).

Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water

(e.g., 4:1 ratio).

Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20

minutes.

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as

monitored by TLC or LC-MS.

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer

with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the residue by flash column

chromatography.
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Diagram 3: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling at the C4-Position
This coupling is used to install an alkyne moiety, forming a C(sp²)-C(sp) bond, which is a

valuable functional group for further diversification.

Protocol:

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2,6-Dibromo-4-
iodopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I)

co-catalyst (e.g., CuI, 0.06 eq.).

Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base,

typically an amine like triethylamine (Et₃N) (2.5 eq.).

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C until completion.

Work-up: Dilute the mixture with an organic solvent and wash with a saturated aqueous

solution of ammonium chloride. Extract the product, wash the combined organic layers with

brine, dry, and concentrate.

Purification: Purify the crude product by column chromatography.

Applications in Research and Development
The 2,4,6-trisubstituted pyridine core is a "privileged scaffold" in medicinal chemistry due to its

presence in numerous FDA-approved drugs and biologically active compounds.[3]
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Scaffold for Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of many cancers.[1] The modular synthesis enabled by 2,6-Dibromo-4-iodopyridine
allows for the rapid generation of diverse libraries of compounds. Researchers can

systematically vary the substituents at the C2, C4, and C6 positions to optimize binding affinity,

selectivity, and pharmacokinetic properties for specific kinase targets.[1][3]

2,6-Dibromo-4-iodopyridine

Step 1: C4 Functionalization
(e.g., Suzuki Coupling)
Introduces R1 group

Intermediate:
4-R1-2,6-dibromopyridine

Step 2: C2/C6 Functionalization
(e.g., Buchwald-Hartwig)
Introduces R2/R3 groups

Final Product:
2,4,6-Trisubstituted Pyridine
(Potential Kinase Inhibitor)

Click to download full resolution via product page

Diagram 4: Modular synthesis of a drug-like scaffold.

Intermediate in Materials Science
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The rigid, aromatic structure of the pyridine ring, combined with the ability to introduce diverse

functional groups, makes derivatives of this compound suitable for developing advanced

materials.[2] Applications include the synthesis of organic light-emitting diodes (OLEDs),

catalysts, and novel polymers where specific electronic and physical properties are required.[2]

Spectroscopic Characterization (Anticipated)
While extensive, publicly available experimental spectra are limited[10][11], the following

characteristics can be anticipated based on the structure:

¹H NMR: Two equivalent proton signals in the aromatic region, appearing as a singlet,

corresponding to the protons at the C3 and C5 positions.

¹³C NMR: Three distinct signals are expected for the pyridine ring carbons. The carbons

directly attached to the halogens (C2, C4, C6) would show characteristic shifts, with the C-I

carbon being the most upfield-shifted among them. The C3 and C5 carbons would be

equivalent.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding

to the molecular weight. The isotopic pattern would be highly characteristic, showing the

distinct signatures for a molecule containing two bromine atoms and one iodine atom.

Safety and Handling
2,6-Dibromo-4-iodopyridine is classified with several hazards and must be handled with

appropriate care.[5]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).[5]

Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]

Conclusion
2,6-Dibromo-4-iodopyridine is a high-value, versatile building block for synthetic chemistry. Its

defining feature—predictable, regioselective reactivity—provides chemists with a powerful tool

for the efficient and modular synthesis of complex 2,4,6-trisubstituted pyridines. This capability

is particularly impactful in drug discovery, where it accelerates the exploration of chemical

space for identifying novel therapeutic agents, and in materials science for the rational design

of functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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